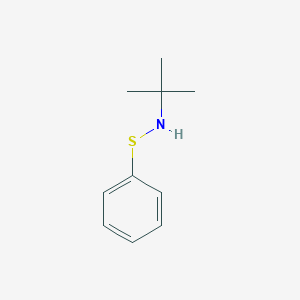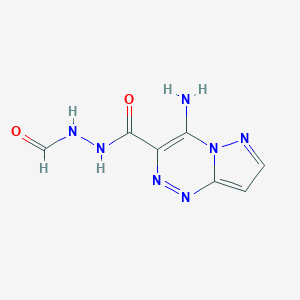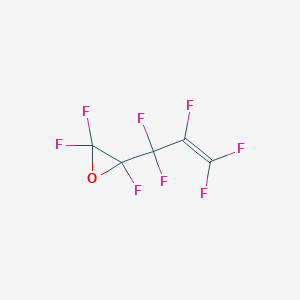
4,5-Epoxy-1,1,2,3,3,4,5,5-octafluoropent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Epoxy-1,1,2,3,3,4,5,5-octafluoropent-1-ene, commonly known as OPE, is a fluorinated compound that has attracted significant attention in the scientific community due to its unique chemical and physical properties. OPE is a colorless, odorless, and highly stable compound that has been widely used in various scientific fields, including organic synthesis, materials science, and environmental research.
Mecanismo De Acción
The mechanism of action of OPE is not well understood, but it is believed to interact with biological membranes and disrupt their structure and function. OPE has been shown to have a significant effect on the fluidity and permeability of cell membranes, which can lead to changes in cellular signaling pathways and gene expression.
Efectos Bioquímicos Y Fisiológicos
OPE has been shown to have a variety of biochemical and physiological effects, including cytotoxicity, genotoxicity, and endocrine disruption. OPE has been shown to induce DNA damage and apoptosis in human cells, and to disrupt the endocrine system by interfering with the function of estrogen and androgen receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OPE has several advantages for use in lab experiments, including its high thermal stability, chemical inertness, and low toxicity. OPE is also highly soluble in a variety of solvents, which makes it easy to work with in the lab. However, OPE has some limitations, including its high cost and limited availability, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on OPE, including the development of new synthesis methods that are more efficient and cost-effective, the study of its environmental fate and behavior, and the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. OPE also has potential applications in the development of new materials, such as superhydrophobic coatings and anti-fouling surfaces, and in the study of surface chemistry and surface modification.
Métodos De Síntesis
OPE can be synthesized through a variety of methods, including electrochemical fluorination, photochemical fluorination, and direct fluorination. The most common method for synthesizing OPE is through electrochemical fluorination, which involves the electrolysis of a mixture of tetrafluoroethylene and oxygen in the presence of a catalyst. This method is highly efficient and produces high yields of OPE.
Aplicaciones Científicas De Investigación
OPE has been widely used in scientific research due to its unique properties, including its high thermal stability, chemical inertness, and low toxicity. OPE has been used as a solvent and a reagent in organic synthesis, as a building block for the synthesis of fluorinated polymers, and as a model compound for studying the behavior of perfluorinated compounds in the environment. OPE has also been used in the development of new materials, such as self-assembled monolayers and thin films, and in the study of surface chemistry and surface modification.
Propiedades
Número CAS |
15453-08-4 |
|---|---|
Nombre del producto |
4,5-Epoxy-1,1,2,3,3,4,5,5-octafluoropent-1-ene |
Fórmula molecular |
C5F8O |
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
2,2,3-trifluoro-3-(1,1,2,3,3-pentafluoroprop-2-enyl)oxirane |
InChI |
InChI=1S/C5F8O/c6-1(2(7)8)3(9,10)4(11)5(12,13)14-4 |
Clave InChI |
ZHOFEJCLMUIOIW-UHFFFAOYSA-N |
SMILES |
C(=C(F)F)(C(C1(C(O1)(F)F)F)(F)F)F |
SMILES canónico |
C(=C(F)F)(C(C1(C(O1)(F)F)F)(F)F)F |
Otros números CAS |
15453-08-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



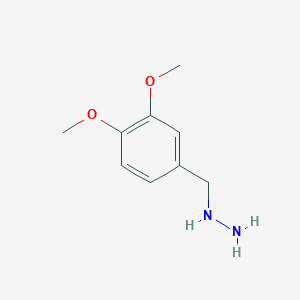
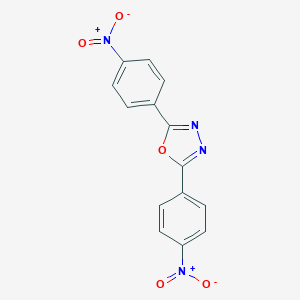
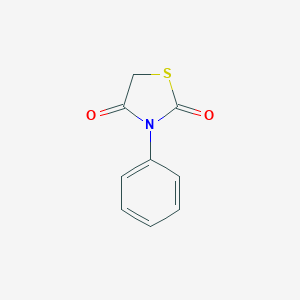
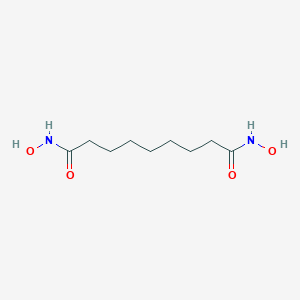
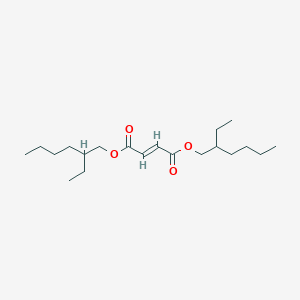
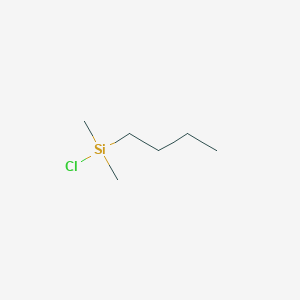
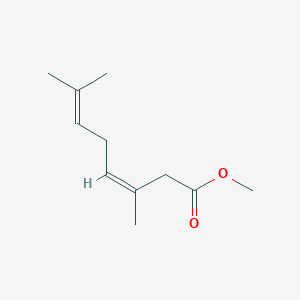
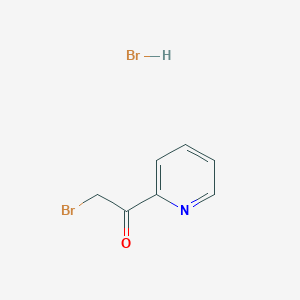
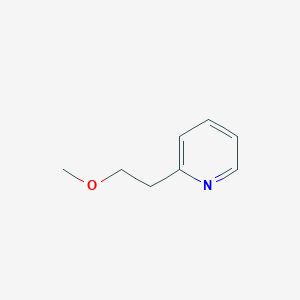
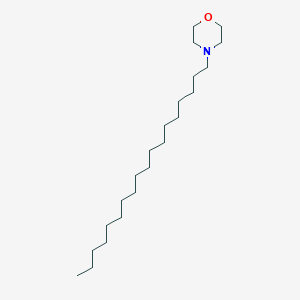
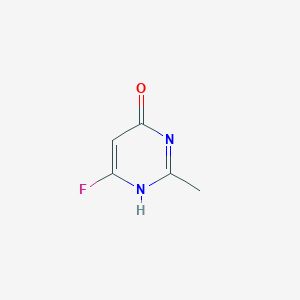
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
